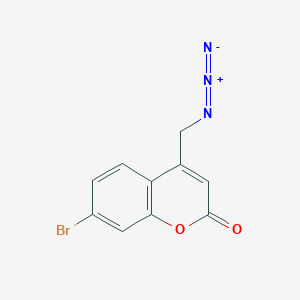

4-(azidomethyl)-7-bromo-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Azidomethyl)-7-bromo-2H-chromen-2-one is a compound that belongs to the class of azido-containing chromenones. Chromenones, also known as coumarins, are a group of organic compounds with a wide range of biological activities. The azido group in this compound introduces unique reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azidomethyl)-7-bromo-2H-chromen-2-one typically involves the introduction of the azido group into a chromenone scaffold. One common method is the nucleophilic substitution of a halomethyl derivative with sodium azide. For example, starting from 7-bromo-4-chloromethyl-2H-chromen-2-one, the reaction with sodium azide in an appropriate solvent like dimethylformamide (DMF) at elevated temperatures can yield the desired azido compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Click Chemistry Reactions

The azidomethyl group enables participation in copper- or ruthenium-catalyzed azide-alkyne cycloadditions (CuAAC/RuAAC), forming triazole-linked derivatives.

Table 1: Comparison of CuAAC and RuAAC Reactions

Mechanistic Notes:

-

CuAAC: Proceeds via a stepwise mechanism involving copper acetylide formation, followed by azide coordination and cyclization .

-

RuAAC: Involves ruthenium-mediated nitrene intermediate formation, leading to 1,5-triazole products .

Nucleophilic Substitution at the 7-Bromo Position

The electron-withdrawing coumarin core activates the C7 bromine for substitution under mild conditions.

Table 2: Reported Substitution Reactions

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkoxide (RO⁻) | K₂CO₃, DMF, 24 h, rt | 7-Alkoxycoumarin | 55–63% | |

| Amine (RNH₂) | DMF, rt, 18 h | 7-Aminocoumarin | 63% | |

| Thiol (RSH) | Not explicitly reported* | 7-Thioether coumarin | – | – |

*Predicted based on analogous coumarin reactivity .

Example Synthesis :

7-Methoxy derivative:

-

React with CH₃I/K₂CO₃ in DMF (24 h, rt).

-

Isolate via EtOAc extraction and MgSO₄ drying.

Thermal Decomposition of the Azidomethyl Group

Controlled heating induces azide decomposition, generating reactive nitrene intermediates.

Key Pathways :

-

Nitrene Formation:

R-N3ΔR-N:+N2↑ -

Nitrene Trapping:

-

C–H Insertion: Forms alkylamines (e.g., intramolecular cyclization).

-

Dimerization: Yields azo compounds under dilute conditions.

-

Experimental Conditions :

-

Solvent: Neat or toluene.

-

Temperature: 80–100°C.

-

Outcome: Stabilized by π-stacking interactions in crystal lattice .

Hydrolysis of the Azidomethyl Group

The azide undergoes hydrolysis to generate amines or hydroxyl derivatives under acidic/basic conditions.

Table 3: Hydrolysis Products

| Conditions | Product | Application | Source |

|---|---|---|---|

| H₂O/acidic pH, Δ | 4-(Aminomethyl)-7-bromocoumarin | Pharmacophore modification | |

| H₂O/basic pH, Δ | 4-(Hydroxymethyl)-7-bromocoumarin | Fluorescent probes |

Note: Hydrolysis kinetics depend on pH and temperature, with faster rates observed under strong acids/bases .

Table 4: Representative Derivatives

Aplicaciones Científicas De Investigación

4-(Azidomethyl)-7-bromo-2H-chromen-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein labeling.

Medicine: Investigated for its potential as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(azidomethyl)-7-bromo-2H-chromen-2-one involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The compound’s reactivity makes it useful in click chemistry, a method for rapidly and reliably joining molecules together.

Comparación Con Compuestos Similares

Similar Compounds

5-(Azidomethyl)-2H-chromen-2-one: Similar structure but without the bromine atom.

4-(Azidomethyl)-2H-chromen-2-one: Lacks the bromine substitution at the 7-position.

Uniqueness

4-(Azidomethyl)-7-bromo-2H-chromen-2-one is unique due to the presence of both the azido and bromine groups. The bromine atom can participate in additional substitution reactions, providing further functionalization opportunities. This dual reactivity makes it a versatile intermediate in organic synthesis.

Propiedades

Fórmula molecular |

C10H6BrN3O2 |

|---|---|

Peso molecular |

280.08 g/mol |

Nombre IUPAC |

4-(azidomethyl)-7-bromochromen-2-one |

InChI |

InChI=1S/C10H6BrN3O2/c11-7-1-2-8-6(5-13-14-12)3-10(15)16-9(8)4-7/h1-4H,5H2 |

Clave InChI |

HIEUGVHNMDWCKH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1Br)OC(=O)C=C2CN=[N+]=[N-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.